CP-868388

Catalog No.
S524367
CAS No.
702681-67-2
M.F
C26H33NO5
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-868388

CAS Number

702681-67-2

Product Name

CP-868388

IUPAC Name

2-methyl-2-[3-[(3S)-1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C26H33NO5/c1-18(2)20-12-10-19(11-13-20)17-31-25(30)27-14-6-8-22(16-27)21-7-5-9-23(15-21)32-26(3,4)24(28)29/h5,7,9-13,15,18,22H,6,8,14,16-17H2,1-4H3,(H,28,29)/t22-/m1/s1

InChI Key

CSLFIHDRJSTULR-JOCHJYFZSA-N

SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

CP-868388; CP868388; CP 868388; UNII-999KY5ZIGB; (-)-CP-868388.

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O

Isomeric SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O

Description

The exact mass of the compound 1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)- is 439.23587 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chirality

    The molecule is designated (3S)-, indicating a specific spatial arrangement of its atoms. This chirality can be important in biological activity, as some biological targets may only interact with one specific enantiomer.

  • Piperidine core

    The molecule contains a piperidine core, a common structural motif found in many biologically active molecules. Piperidine derivatives have been studied for their potential applications in a variety of therapeutic areas, including central nervous system disorders, antidepressants, and anticonvulsants.

  • Substituted aromatic rings

    The presence of two substituted aromatic rings suggests potential for interactions with enzymes or receptors. These interactions could be explored in the context of drug discovery efforts.

CP-868388 is a synthetic compound known for its selective inhibition of the protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. This compound is characterized by its complex structure, which includes a piperidine moiety and a phenoxy group, contributing to its biological activity. The chemical formula for CP-868388 is C₁₈H₂₃N₃O₄, and it has a molecular weight of 341.39 g/mol. The compound is often utilized in research settings to explore its potential therapeutic applications in cancer treatment, particularly in tumors with mutations in the B-Raf gene.

Typical of compounds containing piperidine and carboxylic acid functional groups. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to explore structure-activity relationships.

CP-868388 exhibits potent inhibitory activity against B-Raf kinase, making it an important compound in cancer research. Its specificity for B-Raf over other kinases allows for targeted therapeutic strategies. In preclinical studies, CP-868388 has demonstrated efficacy against melanoma and other cancers harboring B-Raf mutations. The compound's mechanism involves blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

The synthesis of CP-868388 typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is constructed using cyclization reactions.
  • Coupling Reactions: The piperidine derivative is then coupled with phenolic compounds through various coupling methods such as Suzuki or Heck reactions.
  • Final Modifications: Additional functional groups are introduced through selective reactions to achieve the final structure.

Recent advancements have focused on enantioselective synthesis techniques to produce CP-868388 in its desired stereochemical configuration .

CP-868388 is primarily researched for its potential applications in oncology. Its ability to inhibit B-Raf kinase makes it a candidate for:

  • Cancer Therapy: Particularly in treating melanoma and other cancers with B-Raf mutations.
  • Research Tool: Used in laboratory settings to study signaling pathways and drug resistance mechanisms in cancer cells.

Additionally, CP-868388's structure serves as a scaffold for developing new inhibitors targeting related kinases.

Studies have shown that CP-868388 interacts specifically with B-Raf kinase, leading to significant downstream effects on cellular signaling pathways. Interaction studies often involve:

  • Binding Affinity Measurements: Evaluating how strongly CP-868388 binds to B-Raf compared to other kinases.
  • Cell Line Studies: Assessing the compound's effects on cell proliferation and survival in various cancer cell lines.

These studies help elucidate the selectivity and potency of CP-868388 as an inhibitor.

Several compounds share structural similarities or biological targets with CP-868388. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
VemurafenibContains a pyrimidine coreB-Raf inhibitor used in melanoma treatmentFirst approved B-Raf inhibitor
DabrafenibSimilar piperazine structureSelective B-Raf inhibitorHigher selectivity for mutant forms
SorafenibMulti-target kinase inhibitorInhibits Raf kinases and othersBroader spectrum of activity against multiple kinases

These compounds are distinguished by their specific binding affinities, selectivity profiles, and clinical applications, making each unique despite their similar mechanisms of action targeting the MAPK pathway.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

439.23587315 g/mol

Monoisotopic Mass

439.23587315 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

999KY5ZIGB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

Cp-868388

Dates

Modify: 2024-04-14

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